2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that features a furan ring attached to a prop-2-enoate moiety with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate exerts its effects depends on the specific reaction or application. In general, the compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. The furan ring can also undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(furan-2-yl-hydroxymethyl)prop-2-enoate
- Ethyl 2-{5-(2-fluorophenyl)furan-2-ylmethyl}prop-2-enoate
Uniqueness
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate is unique due to its combination of a furan ring and an ethoxycarbonyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the ethoxycarbonyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
61746-74-5 |
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Molecular Formula |
C10H9O5- |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
BNIZRSVDAJLTMY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C(=O)[O-] |
Origin of Product |
United States |
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